
BPTES
Übersicht
Beschreibung
Bis-2-(5-Phenylacetamido-1,3,4-thiadiazol-2-yl)ethylsulfid ist ein selektiver Inhibitor von Glutaminase-1 und hemmt somit die Glutaminolyse. Diese Verbindung ist bekannt für ihre starke Antitumoraktivität und spielt eine wichtige Rolle bei der Entfernung seneszenter Zellen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Bis-2-(5-Phenylacetamido-1,3,4-thiadiazol-2-yl)ethylsulfid kann synthetisiert werden, indem man einen Amin-Vorläufer mit Phenylacetyl-säureanhydrid umsetzt, das aus Kohlendioxid und Benzylmagnesiumbromid hergestellt wird, gefolgt von einer in situ-Behandlung mit Isobutylchlorformiat . Die zerfalls-korrigierte, isolierte radiochemische Ausbeute der Verbindung betrug 9,5% bei einer Synthesedauer von 40 Minuten .
Industrielle Produktionsverfahren
In industriellen Umgebungen wird Bis-2-(5-Phenylacetamido-1,3,4-thiadiazol-2-yl)ethylsulfid häufig mittels des Emulsionsverfahrens in polymere Nanopartikel eingekapselt. Dieses Verfahren verbessert seine Pharmakokinetik und Wirksamkeit im Vergleich zur nicht eingekapselten Form .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bis-2-(5-Phenylacetamido-1,3,4-thiadiazol-2-yl)ethylsulfid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Ammoniumacetat, Dimethylsulfoxid und Methanol . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die gewünschte Produktbildung zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von Bis-2-(5-Phenylacetamido-1,3,4-thiadiazol-2-yl)ethylsulfid, die in der weiteren wissenschaftlichen Forschung und Anwendung verwendet werden .
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
BPTES has been extensively studied for its role in cancer treatment, particularly in glutamine-dependent tumors. By inhibiting glutaminase, this compound disrupts the metabolic pathways that cancer cells rely on for growth and proliferation.
Case Studies:
- Lymphoma and Glioma : Research demonstrated that this compound effectively reduced ATP levels in lymphoma and glioma cell lines, indicating its potential to starve these cells of energy necessary for survival. In vivo studies showed a decrease in tumor growth when this compound was administered to mice with xenografts of these cancers .
- Breast and Pancreatic Cancers : In models of breast and pancreatic cancer, this compound inhibited the conversion of pyruvate to alanine by affecting glutamate levels, suggesting that it can alter key metabolic processes critical for tumor growth .
Metabolic Studies
This compound serves as a valuable tool for studying metabolic pathways involving glutamine. Its inhibition of glutaminase allows researchers to dissect the contributions of glutamine metabolism to various physiological and pathological states.
Research Findings:
- In experiments with human breast cancer cell lines, this compound altered levels of Krebs cycle intermediates, demonstrating its impact on cellular metabolism. The compound increased glutamine levels while decreasing downstream products like fumarate and malate .
- A study using positron emission tomography (PET) with a radiolabeled variant of this compound showed its biodistribution in vivo, highlighting its potential as a diagnostic tool in evaluating metabolic changes in tumors .
Senolytic Effects
Recent studies have indicated that this compound may have senolytic properties, which could be beneficial in treating age-related conditions.
Case Study:
- In a mouse model with transplanted human skin grafts, treatment with this compound significantly reduced the number of senescent cells, as indicated by decreased SA-β-Gal staining. This suggests that this compound could rejuvenate aged tissues by clearing senescent cells .
Combination Therapies
The efficacy of this compound can be enhanced when used in combination with other therapeutic agents.
Combination Studies:
- A notable study explored the combination of this compound nanoparticles with metformin, which resulted in a greater reduction of pancreatic tumors compared to either treatment alone. This highlights the potential for synergistic effects when combining metabolic inhibitors with traditional therapies .
Data Summary Table
Wirkmechanismus
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide exerts its effects by selectively inhibiting glutaminase-1, an enzyme involved in the conversion of glutamine to glutamate . This inhibition disrupts the glutaminolysis pathway, leading to reduced energy production and biosynthesis in cancer cells, ultimately inhibiting their growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
CB-839: Ein weiterer potenter Glutaminase-Inhibitor, der sich derzeit in klinischen Studien befindet.
Verbindung 968: Ein Pan-Glutaminase-Inhibitor, der in der Krebsforschung eingesetzt wird.
DON: Ein Glutamin-Antagonist, der Glutamin-verwendende Enzyme breit gefächert hemmt.
Einzigartigkeit
Bis-2-(5-Phenylacetamido-1,3,4-thiadiazol-2-yl)ethylsulfid ist einzigartig aufgrund seiner hohen Spezifität und Effizienz bei der Hemmung von Glutaminase-1, was es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie macht .
Biologische Aktivität
BPTES is a potent inhibitor of glutaminase, an enzyme critical for the metabolism of glutamine in cancer cells. Its biological activity has been extensively studied in various cancer models, demonstrating its potential as an anti-cancer agent. This article summarizes key findings on the biological activity of this compound, including its mechanisms of action, effects on cancer cell metabolism, and results from relevant case studies.
This compound inhibits glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate. This inhibition leads to a reduction in cellular energy production and biosynthesis, ultimately triggering apoptosis (programmed cell death) in cancer cells. The following are notable mechanisms through which this compound exerts its effects:
- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines by altering the expression of apoptosis-related proteins. For instance, studies demonstrated increased levels of cleaved-PARP and cleaved-caspase 3 in breast cancer cells treated with this compound, indicating activation of apoptotic pathways .
- Cell Cycle Arrest : this compound treatment resulted in up-regulation of p21, a cyclin-dependent kinase inhibitor that blocks cell cycle progression from G2 to mitosis . This effect was associated with a significant decrease in cell proliferation.
- Metabolic Reprogramming : this compound alters metabolic pathways significantly, affecting glycolysis, the TCA cycle, and amino acid metabolism. In particular, metabolomic studies revealed that this compound treatment led to substantial changes in metabolite profiles under hypoxic conditions .
1. Head and Neck Squamous Cell Carcinoma (HNSCC)
In a study focused on HNSCC, this compound inhibited tumor growth by inducing apoptosis and cell cycle arrest. The treatment resulted in a significant increase in dead cells within this compound-treated cultures compared to controls .
2. Breast Cancer
This compound was evaluated in triple-negative breast cancer cells (HCC1937 and BT-549). Results showed that this compound pretreatment enhanced the cytotoxic effects of cisplatin and etoposide. In HCC1937 cells, this compound treatment increased apoptosis markers significantly when combined with these chemotherapeutics .
3. Metabolomics Study
A detailed metabolomics analysis was conducted on human breast cancer cell lines MCF7 and MDA-MB231. The study found that this compound induced significant metabolic alterations, especially under hypoxic conditions. Notably, MCF7 cells exhibited more pronounced changes than MDA-MB231 cells, indicating differential responses based on cell type .
Summary Table of Biological Effects
Eigenschaften
IUPAC Name |
2-phenyl-N-[5-[2-[2-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S3/c31-19(15-17-7-3-1-4-8-17)25-23-29-27-21(34-23)11-13-33-14-12-22-28-30-24(35-22)26-20(32)16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,25,29,31)(H,26,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJIPXYRSZHCFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)CCSCCC3=NN=C(S3)NC(=O)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314045-39-1 | |
Record name | 314045-39-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BPTES interact with its target, GLS?
A1: this compound binds to an allosteric site located at the dimer interface of GLS. [, ] This interaction triggers a significant conformational change in a flexible loop near the catalytic site, known as the “activation loop,” locking the GLS tetramer in an inactive state. [, ]
Q2: What are the downstream effects of GLS inhibition by this compound?
A2: Inhibiting GLS with this compound disrupts glutaminolysis, a metabolic pathway crucial for cancer cell energy production and biosynthesis. [, ] This disruption leads to decreased levels of glutamate, α-ketoglutarate, aspartate, fumarate, and malate, impacting various cellular processes. [] this compound treatment has been shown to:
- Reduce cell proliferation and viability [, , ]
- Induce apoptosis [, ]
- Inhibit tumor growth [, ]
- Enhance the cytotoxic effects of other therapies [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C22H22N8O2S3, and its molecular weight is 526.67 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided research papers do not offer comprehensive spectroscopic data, several studies utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to analyze this compound and its interactions. [, , ]
Q5: What is known about the material compatibility and stability of this compound?
A5: The research provided focuses primarily on the biological activity and therapeutic potential of this compound. Information regarding its compatibility with various materials or its stability under different storage conditions is limited within these studies.
Q6: Does this compound possess any catalytic properties itself?
A6: this compound is primarily recognized as an enzyme inhibitor. Its mechanism of action revolves around binding to and inhibiting GLS, rather than exhibiting catalytic activity. [, ]
Q7: Have there been computational studies conducted on this compound?
A7: Yes, computational chemistry and modeling have been employed to investigate this compound and its analogs. [, ] These studies often involve:
- X-ray crystallography to determine the binding mode of this compound to GLS. [, ]
- Structure-activity relationship (SAR) studies to optimize the inhibitory potency and pharmacokinetic properties of this compound analogs. [, ]
Q8: How do modifications to the this compound structure affect its activity?
A8: Extensive SAR studies have been conducted on this compound, exploring the impact of structural modifications on its potency, selectivity, and pharmacokinetic properties. [, , ] These studies reveal that:
- Truncating specific parts of the this compound molecule can maintain potency while improving solubility. []
- Replacing the flexible chain moiety with distinct saturated heterocyclic cores enhances microsomal stability. []
- Modifying the core, core linker, and wing linker of this compound can influence its inhibitory activity and selectivity towards GLS1. []
Q9: What are the challenges associated with this compound formulation?
A9: this compound exhibits poor aqueous solubility, hindering its bioavailability and clinical development. [, ]
Q10: What strategies are being explored to improve this compound formulation?
A10: Research highlights the development of this compound nanoparticles as a promising strategy to enhance its solubility, pharmacokinetic profile, and efficacy. [] Encapsulating this compound within nanoparticles offers several advantages, including:
- Improved drug delivery and tumor penetration. [, ]
- Enhanced cellular uptake and intracellular release. [, ]
- Reduced toxicity compared to unencapsulated this compound. []
Q11: Is there information on SHE regulations regarding this compound?
A11: The provided research papers primarily focus on the preclinical evaluation of this compound. Specific details concerning SHE regulations and compliance are not extensively discussed.
Q12: What is known about the PK/PD profile of this compound?
A12: While detailed PK/PD data is limited within the provided research, some studies demonstrate that this compound nanoparticles exhibit improved pharmacokinetic properties compared to unencapsulated this compound. [] These improvements include enhanced drug exposure and tumor accumulation.
Q13: What in vitro models have been used to assess this compound efficacy?
A13: Various cancer cell lines have been utilized to evaluate the antitumor activity of this compound in vitro. These include:
- Myeloid leukemia cell lines (OCI-AML3, THP1) []
- Breast cancer cell lines (MDA-MB-231) []
- Human B cell lymphoma cell lines (P493) []
- Pancreatic cancer cell lines (Mia Paca2, Panc03.27) []
Q14: What in vivo models have been used to study this compound?
A14: Several in vivo models have been employed to evaluate the efficacy of this compound, including:
- Mouse models of hepatocellular carcinoma [, ]
- Human tumor xenograft models [, ]
- Patient-derived xenograft (PDX) models of pancreatic cancer []
Q15: Are there known mechanisms of resistance to this compound?
A15: While the provided research does not delve into specific resistance mechanisms for this compound, some studies highlight the potential for cancer cells to circumvent GLS1 inhibition by upregulating compensatory pathways. [] One identified mechanism involves:
- Increased activity of glutamine-pyruvate transaminase, leading to glutamate production through an alternative pathway. []
Q16: What drug delivery strategies are employed to improve this compound targeting?
A16: Nanoparticle encapsulation has emerged as a promising approach to enhance this compound delivery and targeting to tumor cells. [, ] This strategy leverages:
Q17: Are there any known biomarkers for predicting this compound efficacy?
A17: Research suggests that potential biomarkers for this compound response include:
- High expression of the GLS splice isoform GAC [, ]
- Low glutamine to glutamate ratio []
- Low expression of genes involved in compensatory glutamate production pathways, such as Pyruvate Carboxylase and GLS2 []
Q18: What analytical techniques are commonly used to study this compound?
A18: Various analytical methods are employed to characterize, quantify, and monitor this compound, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.